molecular formula C11H14ClN3O B1356016 4-Hydrazino-6-ethoxyquinoline hydrochloride CAS No. 1172910-15-4

4-Hydrazino-6-ethoxyquinoline hydrochloride

Cat. No.: B1356016
CAS No.: 1172910-15-4
M. Wt: 239.7 g/mol
InChI Key: KWCSTCOKSPVHML-UHFFFAOYSA-N
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Description

4-Hydrazino-6-ethoxyquinoline hydrochloride is a chemical compound with the molecular formula C({11})H({14})ClN(_{3})O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-6-ethoxyquinoline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-ethoxyquinoline, which is commercially available or can be synthesized from quinoline through ethylation.

    Hydrazination: The 6-ethoxyquinoline undergoes hydrazination by reacting with hydrazine hydrate under reflux conditions. This reaction introduces the hydrazino group at the 4-position of the quinoline ring.

    Hydrochloride Formation: The resulting 4-hydrazino-6-ethoxyquinoline is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazino-6-ethoxyquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.

Major Products:

    Oxidation Products: Azo or azoxy compounds.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Compounds with various functional groups replacing the ethoxy group.

Scientific Research Applications

4-Hydrazino-6-ethoxyquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Hydrazino-6-ethoxyquinoline hydrochloride depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or DNA, leading to various biological effects. The hydrazino group can form reactive intermediates that interact with molecular targets, potentially disrupting cellular processes or inducing cell death in cancer cells.

Comparison with Similar Compounds

    4-Hydrazinoquinoline: Lacks the ethoxy group, which may affect its solubility and reactivity.

    6-Ethoxyquinoline: Lacks the hydrazino group, limiting its potential biological activities.

    4-Aminoquinoline: Similar structure but with an amino group instead of a hydrazino group, leading to different chemical and biological properties.

Uniqueness: 4-Hydrazino-6-ethoxyquinoline hydrochloride is unique due to the presence of both the hydrazino and ethoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

(6-ethoxyquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-15-8-3-4-10-9(7-8)11(14-12)5-6-13-10;/h3-7H,2,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCSTCOKSPVHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=CN=C2C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589073
Record name 6-Ethoxy-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172910-15-4
Record name 6-Ethoxy-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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